molecular formula C10H16O3 B1647274 Allyloxypropyl methacrylate

Allyloxypropyl methacrylate

Cat. No. B1647274
M. Wt: 184.23 g/mol
InChI Key: VTPQJFCQKHYNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04418207

Procedure details

A mixture of 87 grams (1.5 mols) of allyl alcohol and 1 milliliter of boron trifluoride-diethyl etherate is heated to 55° C. in a reaction vessel provided with reflux condenser, thermometer and dropping funnel. To this mixture are constantly added 71 grams (0.5 mol) of methacrylic acid-glycidyl ester within 80 minutes. The reaction is exothermic. Subsequently the reaction mixture is rectified via a 40 centimeter silver-coated column, in which process 57 grams of unreacted allyl alcohol are at first distilled off at 25° C. and a pressure of 16 millibars. By a subsequent distillation at 0.3 millibar there are obtained 61.8 grams (61.8% of the theory) of (3-methacryloyloxy-propyl)-allyl ether having a boiling point of 99° C. and a refractive index nD20 =1.4120.
Quantity
87 g
Type
reactant
Reaction Step One
[Compound]
Name
boron trifluoride-diethyl
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step Two
Quantity
57 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH:2]=[CH2:3].[CH2:5]([O:9][C:10](=[O:14])[C:11]([CH3:13])=[CH2:12])[CH:6]1[O:8][CH2:7]1>[Ag]>[C:10]([O:9][CH2:5][CH2:6][CH2:7][O:8][CH2:3][CH:2]=[CH2:1])(=[O:14])[C:11]([CH3:13])=[CH2:12]

Inputs

Step One
Name
Quantity
87 g
Type
reactant
Smiles
C(C=C)O
Name
boron trifluoride-diethyl
Quantity
1 mL
Type
reactant
Smiles
Step Two
Name
Quantity
71 g
Type
reactant
Smiles
C(C1CO1)OC(C(=C)C)=O
Step Three
Name
Quantity
57 g
Type
reactant
Smiles
C(C=C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ag]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
CUSTOM
Type
CUSTOM
Details
within 80 minutes
Duration
80 min
DISTILLATION
Type
DISTILLATION
Details
at first distilled off at 25° C.
DISTILLATION
Type
DISTILLATION
Details
By a subsequent distillation at 0.3 millibar

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCOCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.